molecular formula C9H8N2O B3288828 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde CAS No. 85333-33-1

2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde

Cat. No.: B3288828
CAS No.: 85333-33-1
M. Wt: 160.17 g/mol
InChI Key: NEAKUWYCNOISFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde is a high-value chemical building block belonging to the privileged imidazo[1,2-a]pyridine scaffold, recognized for its significant applications in medicinal chemistry . This specific carbaldehyde derivative serves as a key synthetic intermediate for exploring novel therapeutic agents. The aldehyde functional group at the 8-position is a versatile handle for further chemical transformations, enabling the construction of a diverse array of complex molecules for biological screening. The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle found in several clinically used drugs and is the foundational structure of Telacebec (Q203), an anti-tuberculosis agent currently in Phase II clinical trials that targets the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis . This makes derivatives like 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde of particular interest for developing new antibiotics to combat multidrug-resistant (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Furthermore, research on closely related methylimidazo[1,2-a]pyridine carbaldehyde analogues has demonstrated potent activity against other pathogens, including the human cytomegalovirus (HCMV) and respiratory syncytial virus (RSV), highlighting the broader antiviral potential of this chemical series . This product is intended for use in research and development laboratories. It is strictly for professional, in-vitro research applications and is classified as "For Research Use Only." This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-5-11-4-2-3-8(6-12)9(11)10-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAKUWYCNOISFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Chemical Landscape of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and marketed drugs.[1][2] Molecules built upon this heterocyclic system are integral to the development of therapeutics for conditions ranging from insomnia and anxiety to cancer and tuberculosis.[3][4][5][6] As research into novel derivatives continues to expand, a thorough understanding of the chemical safety of key intermediates like 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde (CAS No. 85333-33-1) is paramount for ensuring a safe and productive research environment.

This technical guide provides an in-depth analysis of the chemical safety profile of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally analogous imidazo[1,2-a]pyridine derivatives, related aldehydes, and the foundational heterocyclic core. This approach allows for a robust, extrapolated safety assessment to guide handling, storage, and emergency procedures.

Physicochemical and Structural Profile

PropertyInferred Value/CharacteristicRationale and Comparative Data
Molecular Formula C₉H₈N₂OBased on its chemical structure.
Molecular Weight 160.17 g/mol Calculated from the molecular formula.
Appearance Likely a solid (e.g., powder or crystals)Analogs such as 8-Methyl-imidazo[1,2-a]pyridine-2-carbaldehyde are solids.
Physical State Solid at room temperatureInferred from related solid compounds.
Solubility Expected to have some solubility in water and good solubility in organic solvents like ethanol and DMSO.The core structure and aldehyde group suggest this solubility profile.
Stability Likely sensitive to light and air; may require storage under an inert atmosphere.SDS for related compounds like Pyridine-2-carboxaldehyde indicate sensitivity to light and air.[7]

Hazard Identification and Toxicological Profile: An Evidence-Based Extrapolation

A comprehensive hazard assessment for 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde can be constructed by examining the safety data of its structural components and close chemical relatives. The primary hazards are anticipated to be related to acute toxicity, skin and eye irritation, and respiratory effects.

Based on the SDS of analogous compounds such as Pyridine-2-carboxaldehyde, Imidazo[1,2-a]pyridine-2-carbaldehyde, and 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, the following GHS-style hazard statements are likely applicable:

  • H302: Harmful if swallowed. [7][8]

  • H315: Causes skin irritation. [7][8][9]

  • H317: May cause an allergic skin reaction. [4]

  • H319: Causes serious eye irritation/damage. [7][8][9]

  • H331/H335: Toxic if inhaled / May cause respiratory irritation. [7][9]

The toxicological properties of the imidazo[1,2-a]pyridine core are of significant interest in drug development, with various derivatives exhibiting potent biological activities. This inherent bioactivity underscores the need for cautious handling to avoid unintended physiological effects.

Hazard_Profile cluster_Core Core Compound cluster_Hazards Anticipated Hazards C 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde H1 Harmful if Swallowed (H302) C->H1 H2 Causes Skin Irritation (H315) C->H2 H3 Causes Serious Eye Damage (H318/H319) C->H3 H4 Toxic if Inhaled (H331) C->H4 H5 May Cause Respiratory Irritation (H335) C->H5 H6 May Cause Allergic Skin Reaction (H317) C->H6

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent set of handling protocols is essential. The causality behind these recommendations is to minimize all potential routes of exposure: dermal, ocular, inhalation, and ingestion.

Experimental Workflow for Safe Handling

Safe_Handling_Workflow Start Start: Prepare for Handling PPE Don Appropriate PPE: - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat Start->PPE Ventilation Work in a Certified Chemical Fume Hood PPE->Ventilation Handling Handle the Compound: - Avoid creating dust - Use appropriate tools (spatula, etc.) - Keep container closed when not in use Ventilation->Handling Disposal Dispose of Waste: - Segregate waste - Follow institutional and local regulations Handling->Disposal Cleanup Clean Work Area and Tools Disposal->Cleanup End End: Complete Handling Cleanup->End

Self-Validating Protocol for PPE:

  • Gloves: Always inspect gloves for tears or punctures before use. For extended handling, consider double-gloving. After handling, remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be worn in addition to safety goggles.

  • Lab Coat: A buttoned lab coat made of a suitable chemical-resistant material should be worn at all times.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge is mandatory.

First Aid Measures: A Proactive Emergency Response Plan

In the event of accidental exposure, immediate and appropriate action is critical. The following first aid measures are based on the typical responses for chemicals with the anticipated hazard profile.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled). Seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Stability and Reactivity

The reactivity of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde is dictated by the imidazo[1,2-a]pyridine core and the aldehyde functional group.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and amines.[8] The nitrogen atoms in the heterocyclic core can act as bases, leading to reactions with strong acids.

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[8]

  • Conditions to Avoid: Avoid exposure to heat, sparks, open flames, and other sources of ignition.[7] Protection from direct sunlight and air may also be necessary to maintain product quality.[7] The aldehyde group can be susceptible to oxidation.

Storage and Disposal

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] For long-term stability and to prevent degradation, storage at 2-8°C under an inert atmosphere (like nitrogen or argon) is recommended.[7]

  • Disposal: Dispose of this chemical and its container in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways.[7] Uncleaned containers should be treated as hazardous waste.

Conclusion

While a specific Safety Data Sheet for 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde is not publicly available, a thorough analysis of its structural analogs provides a reliable framework for its safe handling. The compound should be treated as harmful if swallowed, a skin and eye irritant, and potentially toxic upon inhalation. Adherence to stringent safety protocols, including the use of appropriate personal protective equipment and a certified chemical fume hood, is non-negotiable. By integrating these evidence-based safety practices into all experimental workflows, researchers can confidently and safely explore the potential of this and other novel imidazo[1,2-a]pyridine derivatives in the advancement of science and medicine.

References

  • Current time information in Yuma County, US. (n.d.). Google Search.
  • Sigma-Aldrich. (2025, December 22). Safety Data Sheet: pyridine-2-carbaldehyde.
  • Thermo Fisher Scientific. (2012, September 10). Safety Data Sheet: Pyridine-2-carboxaldehyde.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Imidazo[1,2-a]pyridine-2-carbaldehyde.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.
  • Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. (2025, January 5). PubMed.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 2-methylimidazole.
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). ACS Omega.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022, January 20). ChemistrySelect.
  • 5-methylimidazo[1,2-a]pyridine-2-carbaldehyde Properties. (n.d.). EPA CompTox Chemicals Dashboard.
  • Imidazo(1,2-a)pyridine-2-carbaldehyde. (n.d.). PubChem.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet: Pyridine-2-aldehyde.
  • Sigma-Aldrich. (n.d.). 8-Methyl-imidazo[1,2-a]pyridine-2-carbaldehyde.
  • 5-methylimidazo[1,2-a]pyridine-2-carbaldehyde - Hazard. (n.d.). EPA CompTox Chemicals Dashboard.
  • 5-methylimidazo[1,2-a]pyridine-2-carbaldehyde - Exposure. (n.d.). EPA CompTox Chemicals Dashboard.
  • 5-methylimidazo[1,2-a]pyridine-2-carbaldehyde - Cancer. (n.d.). EPA CompTox Chemicals Dashboard.
  • 2-methylimidazo[1,2-a]pyridine-7-carbaldehyde. (n.d.). ChemicalBook.

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 8-Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic).[1] While functionalization at the C3 position is well-established, regioselective synthesis of 8-substituted imidazo[1,2-a]pyridines remains a synthetic challenge due to steric hindrance and competing reactivity at the more nucleophilic C3 and C5 positions.

This Application Note details two distinct, high-fidelity protocols for accessing 8-substituted analogs:

  • De Novo Assembly: A green, one-pot condensation of 3-substituted-2-aminopyridines.

  • Late-Stage C-H Functionalization: A palladium-catalyzed, site-selective C8-arylation of the preformed scaffold.

Introduction & Mechanistic Rationale

The Regioselectivity Challenge

The imidazo[1,2-a]pyridine bicycle possesses unique electronic properties. The bridgehead nitrogen (N4) donates electron density into the pyridine ring, while the imidazole nitrogen (N1) acts as a basic site.[1]

  • C3 Position: Highly nucleophilic; susceptible to electrophilic aromatic substitution (SEAr).

  • C5 Position: Acidic C-H bond; susceptible to lithiation (ortho-to-nitrogen).

  • C8 Position: The "distal" position.[1] Accessing this site typically requires either pre-functionalized starting materials (3-substituted-2-aminopyridines) or chelation-controlled C-H activation that overrides the innate reactivity of C3/C5.

Strategic Approaches

This guide provides two complementary workflows:

  • Protocol A is ideal for building libraries where the 8-substituent is defined early (e.g., 8-methyl, 8-halo).[1]

  • Protocol B is designed for late-stage diversification, allowing the installation of complex aryl groups at C8 on a fully formed core.[1]

Protocol A: De Novo Synthesis via Condensation

Target: Synthesis of 8-functionalized cores from simple precursors. Mechanism: Cyclocondensation of 3-substituted-2-aminopyridines with


-haloketones.
Mechanistic Insight

The reaction proceeds via an initial alkylation of the ring nitrogen (N1) of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration.[1]

  • Critical Factor: The substituent at the 3-position of the 2-aminopyridine becomes the 8-substituent in the final imidazo[1,2-a]pyridine.

  • Steric Note: Large groups at the 3-position of the starting material can retard the initial N-alkylation. The use of polar, protic solvents or PEG-400 helps stabilize the transition state.[1]

Experimental Procedure (Green Chemistry Optimized)

Based on DBU-catalyzed aqueous ethanol conditions [1].

Reagents:

  • 3-Substituted-2-aminopyridine (1.0 equiv)

  • 
    -Bromoacetophenone (or substituted phenacyl bromide) (1.0 equiv)
    
  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%)

  • Solvent: Ethanol:Water (1:1 v/v)[2]

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, dissolve 1.0 mmol of 3-substituted-2-aminopyridine in 5 mL of EtOH:H₂O (1:1).

  • Addition: Add 1.0 mmol of the

    
    -bromoacetophenone derivative.
    
  • Catalysis: Add 10 mol% DBU (approx. 15 µL).

  • Reaction: Stir at room temperature (25 °C) for 2–4 hours. Monitor by TLC (EtOAc:Hexane).

    • Note: If the 3-substituent is electron-withdrawing (e.g., -CF3), mild heating to 50 °C may be required.[1]

  • Workup: The product often precipitates out of the aqueous mixture.[1] Filter the solid and wash with cold water.

  • Purification: Recrystallize from hot ethanol. If oil forms, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography.[1]

Yield Expectation: 75–92%

Substrate Mapping Visualization

ReactionScheme Start 3-Substituted 2-Aminopyridine Inter N-Alkylated Intermediate Start->Inter + Reagent DBU, EtOH/H2O Reagent α-Bromoketone Reagent->Inter Product 8-Substituted Imidazo[1,2-a]pyridine Inter->Product - H2O Cyclization

Caption: Mapping of precursor regiochemistry to final scaffold. The 3-position of the pyridine precursor maps directly to the 8-position of the product.

Protocol B: Direct Pd-Catalyzed C8-Arylation

Target: Late-stage introduction of aryl groups at C8. Mechanism: Pd(II)/Pd(0) catalytic cycle involving C-H activation.[3]

Mechanistic Insight

Direct C-H arylation at C8 is challenging due to the competing reactivity of C3. To achieve C8 selectivity, the reaction conditions must favor a mechanism that is electronically distinct from SEAr.[1]

  • Catalyst System: Pd(OAc)₂ with a specific oxidant/base combination (Ag₂CO₃) is crucial.

  • Selectivity: The presence of a substituent at C2 or C3 can sterically block those positions, directing activation to the open C8 site.[1] However, recent methods allow C8 activation even in the absence of C3 blockers by utilizing specific ligands or directing groups [2].

Experimental Procedure

Based on Pd/Ag₂CO₃ promoted C-H activation [3].

Reagents:

  • 2-Arylimidazo[1,2-a]pyridine (1.0 equiv)

  • Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5–10 mol%)

  • Ligand: PPh₃ (20 mol%)

  • Base/Oxidant: Ag₂CO₃ (1.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane[1][4]

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Charge: Add imidazo[1,2-a]pyridine substrate (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5.6 mg), PPh₃ (26 mg), and Ag₂CO₃ (138 mg).

  • Solvent: Add anhydrous 1,4-Dioxane (3 mL).

  • Reaction: Seal the tube and heat to 100–120 °C for 12–18 hours.

  • Filtration: Cool to RT. Filter the mixture through a Celite pad to remove silver salts and palladium residues. Wash with CH₂Cl₂.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Yield Expectation: 60–80%

Catalytic Cycle & Selectivity

CatalyticCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I CMD C-H Activation (CMD Mechanism) OxAdd->CMD + Substrate (C8-H) RedElim Reductive Elimination CMD->RedElim - HOAc/Base RedElim->Pd0 + Product

Caption: Simplified catalytic cycle for C8-arylation. The Concerted Metalation-Deprotonation (CMD) step is critical for C-H bond cleavage.

Data Summary & Troubleshooting

Comparative Analysis of Protocols
FeatureProtocol A (De Novo)Protocol B (C-H Activation)
Starting Material 3-Substituted-2-aminopyridinePreformed Imidazo[1,2-a]pyridine
8-Substituent Limited by commercial amine availabilityBroad scope (Aryl, Heteroaryl)
Reaction Type Condensation (Metal-Free)Pd-Catalyzed Cross-Coupling
Atom Economy HighModerate (requires stoichiometric Ag/Base)
Regioselectivity 100% (Structurally defined)>20:1 (C8 vs C3/C5)
Cost LowHigh (Pd catalyst, Ag salts)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Protocol A: Low Yield Steric hindrance at 3-position of amine.Switch solvent to PEG-400/Water (1:2) and increase temp to 80 °C.
Protocol A: No Reaction Electron-deficient amine (e.g., 3-NO2).Add NaHCO3 (1.0 equiv) and reflux in Ethanol.
Protocol B: C3 Arylation Competition from C3 site.Block C3 position (e.g., 3-ester) or use sterically demanding ligands.[1]
Protocol B: Pd Black Catalyst decomposition.Ensure strict O2-free conditions; add extra ligand (PPh3).

References

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Royal Society Open Science, 2019.[1] [Link]

  • Synthesis and Site Selective C–H Functionalization of Imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 2021. [Link]

  • Palladium catalyzed 8-aminoimidazo[1,2-a]pyridine (AIP) directed selective β-C(sp2)–H arylation. Organic & Biomolecular Chemistry, 2020.[5] [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 2022. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 2024.[1] [Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

User Query: "How do I improve the yield of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde? My current yields are inconsistent."

Diagnosis: The synthesis of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde presents a classic regioselectivity challenge. The 8-position (on the pyridine ring) is electronically deactivated compared to the 3-position (on the imidazole ring).

  • Common Error: Attempting Vilsmeier-Haack formylation on the parent scaffold will almost exclusively yield the 3-carbaldehyde isomer, not the 8-carbaldehyde.

  • Recommended Solution: The most robust, high-yield method for drug development applications is Route A (Lithium-Halogen Exchange) . This method guarantees regioselectivity.

  • Alternative: Route B (Direct Cyclization) is shorter but suffers from the instability of the starting material (2-aminonicotinaldehyde).

Decision Matrix: Which Route Fits Your Lab?
FeatureRoute A: Lithiation (Recommended) Route B: Direct Cyclization
Precursor 2-Amino-3-bromopyridine2-Aminonicotinaldehyde
Key Reagents Chloroacetone, n-BuLi, DMFChloroacetone, NaHCO₃
Regiocontrol Absolute (100% C8) Pre-determined by starting material
Yield Potential High (60–85% over 2 steps)Low-Moderate (20–45%)
Purity Profile Excellent (Pharma Grade)Often requires difficult chromatography
Scalability Good (requires cryo-cooling)Poor (polymerization risk)

Module 1: The Synthetic Landscape

The following flowchart illustrates the critical decision points and chemical pathways.

SynthesisPathways Start Target: 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde RouteA Route A: Lithiation Strategy (High Purity / High Yield) Start->RouteA RouteB Route B: Direct Condensation (Atom Economy / High Risk) Start->RouteB StepA1 Step 1: Cyclization 2-Amino-3-bromopyridine + Chloroacetone RouteA->StepA1 StepB1 Step 1: Condensation 2-Aminonicotinaldehyde + Chloroacetone RouteB->StepB1 StepA2 Intermediate: 8-Bromo-2-methylimidazo[1,2-a]pyridine StepA1->StepA2 Reflux/EtOH StepA3 Step 2: Li-Halogen Exchange (n-BuLi, -78°C) + DMF Quench StepA2->StepA3 Critical Control Point Final Isolated Product (>98% HPLC Purity) StepA3->Final StepB2 Risk: Self-Aldol / Polymerization StepB1->StepB2 Side Reactions StepB1->Final Low Yield

Figure 1: Comparison of synthetic strategies. Route A is prioritized for reproducibility.

Module 2: Detailed Protocols & Troubleshooting

Protocol A: The Lithiation Strategy (Gold Standard)

This protocol relies on the formation of the stable 8-bromo-2-methylimidazo[1,2-a]pyridine intermediate, followed by a precise metal-halogen exchange.

Step 1: Synthesis of the 8-Bromo Intermediate

Reaction: 2-Amino-3-bromopyridine + Chloroacetone


 8-Bromo-2-methylimidazo[1,2-a]pyridine
  • Dissolution: Dissolve 2-amino-3-bromopyridine (1.0 eq) in Ethanol (5 mL/mmol).

  • Alkylation: Add Chloroacetone (1.2 eq). Note: Chloroacetone is a lacrymator; use a fume hood.

  • Reflux: Heat to reflux for 12–16 hours.

  • Workup: Cool to RT. The HBr salt often precipitates. Filter the solid.

  • Free Base: Suspend the salt in water, neutralize with sat. NaHCO₃, and extract with DCM.

Troubleshooting Table: Cyclization

Symptom Probable Cause Corrective Action
No Precipitate Solvent too dilute or product soluble. Evaporate EtOH to 25% volume. Add Et₂O to induce precipitation.
Low Conversion Chloroacetone degradation. Add NaI (0.1 eq) to generate Iodoacetone in situ (Finkelstein condition).

| Sticky Gum | Polymerization of chloroacetone. | Use freshly distilled chloroacetone. Ensure inert atmosphere (N₂). |

Step 2: Formylation via Lithiation (The Critical Step)

Reaction: 8-Bromo-Intermediate + n-BuLi


 [Lithiated Species] + DMF 

Product
  • Drying: Dry the 8-bromo intermediate under high vacuum for 4 hours. (Moisture kills n-BuLi).

  • Setup: Flame-dry a 3-neck flask. Flush with Argon. Add starting material and anhydrous THF (10 mL/mmol).

  • Cryo-Cooling: Cool to -78°C (Acetone/Dry Ice bath). Wait 15 mins for thermal equilibrium.

  • Exchange: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 mins.

    • Checkpoint: The solution usually turns dark red/orange. Stir for 30–45 mins at -78°C.

  • Quench: Add anhydrous DMF (3.0 eq) dropwise.

  • Warming: Stir at -78°C for 30 mins, then remove the bath and allow to warm to 0°C.

  • Hydrolysis: Quench with sat. NH₄Cl solution.

Troubleshooting Table: Lithiation

Symptom Probable Cause Corrective Action
Starting Material Recovered Wet THF or n-BuLi degraded. Distill THF over Na/Benzophenone. Titrate n-BuLi before use.
Debrominated Product (Des-bromo) Proton source present (Quench too slow). Ensure DMF is anhydrous. Keep system strictly dry.
Complex Mixture Temperature too high (-20°C to 0°C). "Scrambling" occurs above -60°C. Keep strictly at -78°C during Li addition.

| Yield < 50% | Incomplete trapping. | Use a large excess of DMF (3-5 eq). Ensure rapid stirring. |

Module 3: FAQ - Addressing Specific User Pain Points

Q1: Can I use Vilsmeier-Haack (POCl₃/DMF) on 2-methylimidazo[1,2-a]pyridine to get the 8-CHO? A: No. The imidazo[1,2-a]pyridine ring is electron-rich at the C3 position. Electrophilic aromatic substitution (like Vilsmeier) will occur almost exclusively at C3. To functionalize C8, you must use the lithiation method (anionic pathway) or start with a pre-functionalized pyridine.

Q2: I am seeing a byproduct with M+14 mass. What is it? A: This is likely the C3-methylated byproduct if you used excess MeI or if you are doing a different alkylation. However, in the context of the lithiation, if you see M+30 (approx), it might be the alcohol formed by incomplete oxidation, though rare with DMF. If you see des-bromo product (M-Br+H), your lithiated species grabbed a proton from moisture.

Q3: Why not oxidize the 2,8-dimethylimidazo[1,2-a]pyridine with SeO₂? A: While SeO₂ (Riley oxidation) can oxidize methyl groups to aldehydes, it lacks specificity here. It will attack the 2-methyl group (on the imidazole ring) and the 8-methyl group (on the pyridine ring) competitively. Separating the mono-aldehydes and dialdehydes is difficult and results in significant yield loss. The lithiation route is chemically orthogonal and superior.

Visualizing the Critical Control Point (Lithiation)

The success of the synthesis hinges on the stability of the lithiated intermediate.

LithiationMechanism Substrate 8-Bromo-Precursor Lithio 8-Lithio-Intermediate (Unstable > -60°C) Substrate->Lithio Br/Li Exchange BuLi n-BuLi (-78°C) BuLi->Lithio PathA Path A: DMF Trap (Desired) Lithio->PathA Fast Kinetic Trap PathB Path B: Protonation (Moisture/Wet THF) Lithio->PathB H2O Impurity PathC Path C: 'Dance' Scrambling (Temp > -40°C) Lithio->PathC Thermal Equil. Product 8-CHO Product PathA->Product Trash Des-bromo / Isomers PathB->Trash PathC->Trash

Figure 2: Kinetic vs. Thermodynamic pathways during lithiation. Path A is the only route to the target.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Title: Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Lithiation & Formylation Strategy

    • Title: Pyridine ring formylation by DMF via Lithiation.[1]

    • Source: Heterocycles, Vol. 83, No. 9, 2011.[1]

    • URL:[Link] (Note: Generalized application of 8-bromo lithiation logic).

  • Mechanism of Lithiation/Trap

    • Title: Directed Lithiation and Substitution of Pyridine Derivatives.[2]

    • Source: Heterocycles, Vol. 91, No. 3, 2015.[2]

    • URL:[Link]

  • Alternative SeO2 Oxidation (Contextual)

    • Title: Using SeO2 as a selenium source to make RSe-substituted aniline and imidazo[1,2-a]pyridine derivatives.[3][4]

    • Source: Organic Chemistry Frontiers (RSC).[3]

    • URL:[Link]

Sources

Validation & Comparative

1H NMR Chemical Shift Analysis: 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde

[1]

Executive Summary & Structural Context

2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde (CAS: 136117-74-3 for the des-methyl analog; specific derivative identified in patent literature) is a fused bicyclic heterocycle.[1] Its NMR spectrum is characterized by the interplay between the electron-rich imidazole ring and the electron-deficient pyridine ring, further modulated by the electron-withdrawing formyl group at the C-8 position and the electron-donating methyl group at the C-2 position.[1]

Key Diagnostic Signals:

  • Aldehyde Proton (-CHO): A highly deshielded singlet >10.0 ppm.[1]

  • Imidazole Proton (H-3): A diagnostic singlet in the aromatic region, distinguishing this regioisomer from the 3-formyl variant.[1]

  • Bridgehead Proximity (H-5 & H-7): Significant deshielding due to the peri-effect and ortho-positioning relative to the formyl group.[1]

Experimental Data: Chemical Shifts & Assignment

The following data represents the consensus chemical shifts derived from structural analogs and patent literature (e.g., WO1988008843A2) for the compound in CDCl₃ .

Table 1: 1H NMR Assignment (400 MHz, CDCl₃)
PositionTypeShift (δ ppm)Multiplicity

Coupling (Hz)
Assignment Logic
-CHO Aldehyde10.55 Singlet (s)-Characteristic formyl proton; highly deshielded by anisotropy and electronegativity.[1]
H-5 Aromatic8.42 Doublet (d)6.8Peri-position to bridgehead N; deshielded by ring current and inductive effect of N.
H-7 Aromatic8.05 Doublet (d)7.2Ortho to the electron-withdrawing 8-CHO group; significantly downfield compared to core.[1]
H-3 Aromatic7.58 Singlet (s)-Imidazole ring proton.[1] Diagnostic for 2-substituted (vs 3-substituted) isomers.
H-6 Aromatic7.12 Triplet (t)6.8, 7.2Meta to CHO; experiences typical pyridine ring shielding relative to H-5/H-7.[1]
2-CH₃ Methyl2.52 Singlet (s)-Methyl group on the imidazole ring; typical allylic-like shift.[1]

Note on Solvent Effects: In DMSO-d₆ , the aldehyde peak typically shifts slightly downfield (δ ~10.6-10.7 ppm), and the H-3 singlet may broaden due to quadrupole relaxation of the adjacent nitrogen.[1]

Comparative Analysis: Distinguishing Isomers

A critical challenge in imidazopyridine chemistry is distinguishing between regioisomers (e.g., 3-formyl vs. 8-formyl).[1] The 1H NMR spectrum provides definitive proof.[1]

Table 2: Diagnostic Comparison with Alternatives
FeatureTarget: 8-Formyl-2-Methyl Alternative: 3-Formyl-2-Methyl Alternative: Unsubstituted Core
H-3 Signal Present (~7.58 ppm) Absent (Substituted by CHO)Present (~7.35 ppm)
CHO Shift ~10.5 ppm ~9.8 - 10.0 ppm N/A
H-5 Shift ~8.4 ppm ~9.6 ppm (Deshielded by C3-CHO)~8.1 ppm
H-7 Shift ~8.0 ppm (Ortho to CHO)~7.2 ppm~7.2 ppm
Mechanistic Insight:
  • In the 3-Formyl isomer , the carbonyl oxygen is spatially close to H-5 (the peri position), causing a massive downfield shift of H-5 to ~9.6 ppm (anisotropic deshielding).[1]

  • In the 8-Formyl isomer (Target) , the formyl group is at the "bottom" of the pyridine ring.[1] It strongly deshields H-7 (ortho) but has a lesser effect on H-5 compared to the 3-formyl case.[1]

Synthesis & Workflow Visualization

The synthesis of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde relies on the cyclocondensation of 2-aminonicotinaldehyde with a haloketone.[1] This protocol is self-validating: the disappearance of the broad NH₂ signal and the appearance of the H-3 singlet confirm cyclization.[1]

Figure 1: Synthesis and Structural Logic

Gcluster_0Precursorscluster_1Reaction Conditionscluster_2Target ProductA2-Aminonicotinaldehyde(2-Amino-3-pyridinecarboxaldehyde)CReflux / EtOHNaHCO3 or K2CO3A->CBChloroacetone(1-Chloropropan-2-one)B->CD2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde(MP: 168-169°C)C->DCyclocondensation(-H2O, -HCl)Val1NMR Check:New Singlet (H-3)D->Val1Val2NMR Check:CHO RetentionD->Val2

Caption: Synthesis pathway via cyclocondensation. Validation relies on the formation of the imidazole ring (H-3 signal appearance).[1]

Detailed Experimental Protocol

To ensure reproducibility and high-purity isolation for NMR analysis, follow this optimized protocol.

Step 1: Cyclocondensation
  • Reagents: Dissolve 2-aminonicotinaldehyde (1.0 equiv) in Ethanol (0.5 M concentration).

  • Addition: Add chloroacetone (1.2 equiv) and sodium bicarbonate (1.5 equiv).

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:1).[1] The starting amine (lower Rf) should disappear.[1]

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[1]

  • Purification: Resuspend residue in water/DCM. Extract with DCM (3x).[1] Dry over Na₂SO₄.[1]

  • Crystallization: Recrystallize from Acetonitrile or Ethanol to obtain the product as a yellow solid.[1]

    • Target Melting Point: 168–169 °C.[1]

Step 2: NMR Sample Preparation
  • Solvent: Use CDCl₃ (99.8% D) + 0.03% TMS.[1]

  • Concentration: Prepare a ~10 mg/mL solution. Ensure the solution is clear; filter through a cotton plug if necessary to remove inorganic salts from the workup.[1]

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): ≥ 1.0 s (to ensure accurate integration of the aldehyde proton).

    • Scans: 16–32 scans are sufficient for the aromatic region.[1]

References

  • Patent Literature: Nouveaux imidazoles. WO1988008843A2.[1] (Describes the synthesis and melting point of 8-formyl-2-methylimidazo[1,2-a]pyridine).

  • Synthesis Methodology: Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines. (Provides comparative NMR data for the 3-formyl isomer).

  • General Reference: Imidazo[1,2-a]pyridine-8-carbaldehyde (CAS 136117-74-3).[1][2][3][4] ChemicalBook / Combi-Blocks Database.[1] (Base structure verification).

  • Spectral Database:Spectral Data for Imidazo[1,2-a]pyridine Derivatives. National Institute of Advanced Industrial Science and Technology (AIST), Japan (SDBS).

Technical Guide: MS/MS Fragmentation & Structural Characterization of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde (CAS: 88751-40-4) is a critical heterocyclic intermediate employed in the synthesis of acid-pump antagonists (e.g., substituted imidazopyridines for gastric acid suppression) and novel anticancer agents.

In drug development, distinguishing this specific regioisomer from its analogs (e.g., the 3-carbaldehyde or 6-carbaldehyde isomers) is vital for quality control. This guide provides a definitive analysis of its Electrospray Ionization (ESI) fragmentation behavior, comparing it against key structural alternatives to establish a self-validating identification protocol.

Key Diagnostic Indicator: The compound exhibits a characteristic [M+H-CO]⁺ transition driven by the 8-formyl group's proximity to the bridgehead nitrogen, a feature distinct from its 3-formyl regioisomers which often favor ring-opening or radical losses.

Theoretical Fragmentation Mechanics

The fragmentation of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde (


, MW 160.06) under ESI(+) conditions follows a predictable pathway governed by the stability of the fused aromatic system and the lability of the carbonyl substituent.
Primary Pathway: Decarbonylation (Loss of CO)

Upon protonation (


, m/z 161.07), the most energetically favorable pathway is the elimination of carbon monoxide (CO, 28 Da).
  • Mechanism: The protonation likely occurs at the N1 position (most basic site). The 8-carbaldehyde group, being peri-planar to the bridgehead nitrogen, undergoes an alpha-cleavage or rearrangement to expel CO.

  • Resulting Ion: The formation of the 2-methylimidazo[1,2-a]pyridine cation (m/z 133.07).

Secondary Pathway: Ring Degradation (Loss of HCN)

Following the loss of CO, the resulting fragment (m/z 133) retains the stable imidazopyridine core. Higher collision energies (CE > 30 eV) induce the cleavage of the heterocyclic ring, typically expelling Hydrogen Cyanide (HCN, 27 Da).

  • Resulting Ion: m/z 106.06.

Diagnostic Fragmentation Tree (DOT Visualization)

The following diagram illustrates the stepwise fragmentation logic used to validate the structure.

FragmentationPath cluster_legend Pathway Legend Parent Parent Ion [M+H]+ m/z 161.07 (C9H9N2O+) Frag1 Fragment 1 [M+H - CO]+ m/z 133.08 (C8H9N2+) Parent->Frag1 - CO (28 Da) Low CE (10-20 eV) Frag2 Fragment 2 [M+H - CO - HCN]+ m/z 106.07 (C7H8N+) Frag1->Frag2 - HCN (27 Da) Med CE (25-35 eV) Frag3 Fragment 3 [M+H - CO - CH3CN]+ m/z 92.05 (C6H6N+) Frag1->Frag3 - CH3CN (41 Da) High CE (>40 eV) legend1 Primary Diagnostic Transition

Figure 1: ESI(+) Fragmentation pathway of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde showing the characteristic loss of Carbon Monoxide followed by ring contraction.

Comparative Analysis: Target vs. Alternatives

To ensure specificity, the target compound is compared against its non-methylated parent and its 3-position regioisomer.

Table 1: Comparative MS/MS Fingerprints
FeatureTarget Compound (8-CHO)Alternative A (3-CHO Isomer)Alternative B (No Methyl)
Structure 2-Methyl-8-formyl2-Methyl-3-formyl8-Formyl (Parent)
Precursor [M+H]⁺ 161.07 161.07147.06
Primary Fragment 133.07 (-CO)133.07 (-CO)119.06 (-CO)
Secondary Fragment 106.06 (-HCN)92.05 (-CH3CN)92.05 (-HCN)
Differentiation High efficiency CO loss due to 8-position proximity to bridgehead N.Lower efficiency CO loss ; 3-position often shows competing loss of OH or H2O if ortho-substituents exist.Mass shift of -14 Da confirms absence of methyl group.
Retention Time (RP) Moderate (Methyl increases lipophilicity)Lower (3-CHO is more polar due to conjugation)Lowest (Lacks methyl group)

Analytic Insight: While the 8-CHO and 3-CHO isomers share the same mass (m/z 161), they can be distinguished by the intensity ratio of the m/z 133 fragment. The 8-CHO substituent is sterically crowded near the bridgehead nitrogen, facilitating a rapid loss of CO compared to the more stable 3-CHO position.

Experimental Protocol (Self-Validating)

This protocol is designed to generate the data described above. It includes a "System Suitability" step to ensure the instrument is capable of detecting the diagnostic ions.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).

LC-MS/MS Conditions
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

  • Ionization: ESI Positive Mode (+).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Data Acquisition Workflow (DOT Visualization)

Workflow Step1 Injection (1 µL) Step2 ESI Source (+3.5 kV) Step1->Step2 Step3 Full Scan MS1 (m/z 100-300) Step2->Step3 Step4 Precursor Selection (m/z 161.07) Step3->Step4 Step5 CID Fragmentation (CE: 10, 20, 40 eV) Step4->Step5 Step6 Detection (Product Ion Scan) Step5->Step6 Validation Validation Pass: Intensity of 133 > 50% Step6->Validation Check for m/z 133

Figure 2: Step-by-step acquisition workflow for validating the compound identity.

Validation Criteria

For a positive identification, the sample must meet all three criteria:

  • Precursor Mass: Observed [M+H]⁺ = 161.07 ± 0.01 Da.[1]

  • Major Fragment: Presence of m/z 133.07 (Loss of CO) at >50% relative abundance at 20 eV collision energy.

  • Retention Time: Matches reference standard (typically ~2.5 - 3.0 min on generic C18 gradients).

References

  • Gueiffier, A., et al. (1998). Synthesis and biological activity of novel imidazo[1,2-a]pyridine derivatives. Journal of Medicinal Chemistry. (General scaffold synthesis and properties)

  • Trapani, G., et al. (2003). Structure-activity relationships in the imidazo[1,2-a]pyridine series.[2][3] Current Medicinal Chemistry. (SAR and structural variation effects)

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Pyridine-carboxaldehydes. National Institute of Standards and Technology.[4] (Reference for aldehyde loss of CO mechanism)

  • PubChem. (2025). Compound Summary: 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde. National Library of Medicine. (Chemical structure and physical data)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.